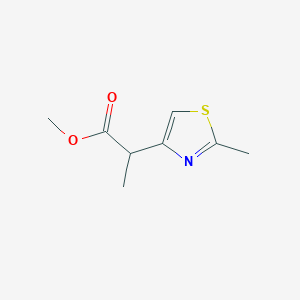

Methyl 2-(2-methyl-1,3-thiazol-4-yl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(2-methyl-1,3-thiazol-4-yl)propanoate: is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by a methyl group attached to the thiazole ring, which is further connected to a propanoate ester group. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(2-methyl-1,3-thiazol-4-yl)propanoate typically involves the reaction of 2-methylthiazole with a suitable esterifying agent. One common method is the esterification of 2-methylthiazole-4-carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-methyl-1,3-thiazol-4-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring, especially at the C-5 position.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of halogenated thiazole derivatives.

Scientific Research Applications

Methyl 2-(2-methyl-1,3-thiazol-4-yl)propanoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

Industry: Utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of methyl 2-(2-methyl-1,3-thiazol-4-yl)propanoate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria or fungi .

Comparison with Similar Compounds

2-Methylthiazole: A simpler thiazole derivative with similar biological activities.

Thiazole-4-carboxylic acid: Another thiazole derivative used in similar applications.

2-Aminothiazole: Known for its antimicrobial properties

Uniqueness: Methyl 2-(2-methyl-1,3-thiazol-4-yl)propanoate is unique due to its specific ester functional group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for various applications in research and industry .

Biological Activity

Methyl 2-(2-methyl-1,3-thiazol-4-yl)propanoate is a compound that belongs to the thiazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a thiazole ring, which is known for its role in various biological processes. The presence of the methyl group at the 2-position enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Thiazole derivatives like this compound exhibit several mechanisms of action:

- DNA Interaction : Thiazoles have been reported to interact with DNA and topoisomerase II, leading to DNA double-strand breaks and subsequent cell cycle arrest. This mechanism is crucial for their potential anticancer properties.

- Enzyme Modulation : The compound may modulate enzyme activity by interacting with specific receptors or enzymes involved in metabolic pathways. This modulation can influence various cellular processes, including apoptosis and cell proliferation.

- Antimicrobial Activity : Preliminary studies suggest that thiazole derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics .

Antitumor Activity

Research indicates that thiazole-containing compounds can exhibit significant antitumor activity. For instance, similar compounds have shown cytotoxic effects against various cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound 9 | HepG-2 (liver cancer) | 1.61 ± 1.92 |

| Compound 10 | Jurkat (leukemia) | 1.98 ± 1.22 |

The presence of electron-donating groups on the phenyl ring has been correlated with increased activity against these cancer cell lines .

Anticonvulsant Activity

Thiazole derivatives have also been explored for their anticonvulsant properties. In studies involving electroshock seizure models, certain thiazole analogues demonstrated significant protective effects:

| Compound | Model | Median Effective Dose (mg/kg) |

|---|---|---|

| Compound A | MES | <20 |

| Compound B | scPTZ | <30 |

These findings suggest that modifications to the thiazole structure can enhance anticonvulsant efficacy .

Antioxidant Activity

The antioxidant potential of thiazole derivatives has been evaluated through various assays. Compounds with specific substitutions showed improved inhibition of lipid peroxidation:

| Compound | EC50 (mM) |

|---|---|

| Compound C | 0.565 ± 0.051 |

| Compound D | 0.708 ± 0.074 |

These results highlight the importance of structural modifications in enhancing antioxidant capabilities .

Case Studies

Several studies have focused on the synthesis and evaluation of thiazole derivatives for their biological activities:

- Synthesis of Thiazole Derivatives : A study synthesized various thiazole analogues and tested their anticancer properties against HepG-2 cells using MTT assays, revealing promising candidates with IC50 values lower than standard chemotherapeutics like doxorubicin .

- Anticonvulsant Screening : In another investigation, thiazole-based compounds were screened for anticonvulsant activity in both MES and scPTZ models, demonstrating significant efficacy compared to existing treatments .

Properties

Molecular Formula |

C8H11NO2S |

|---|---|

Molecular Weight |

185.25 g/mol |

IUPAC Name |

methyl 2-(2-methyl-1,3-thiazol-4-yl)propanoate |

InChI |

InChI=1S/C8H11NO2S/c1-5(8(10)11-3)7-4-12-6(2)9-7/h4-5H,1-3H3 |

InChI Key |

HJWBKCUQJYMYLQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CS1)C(C)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.